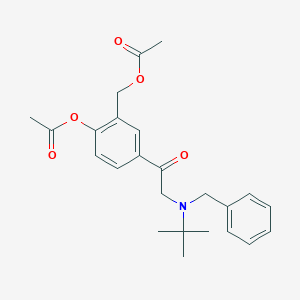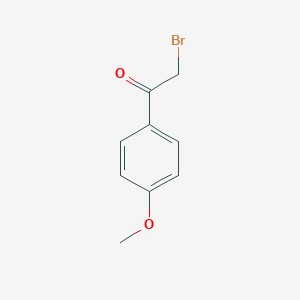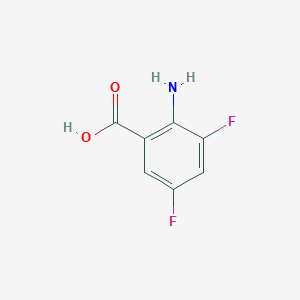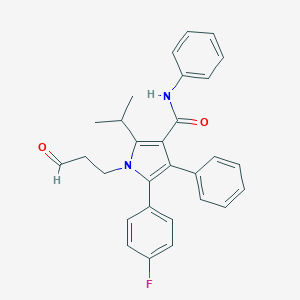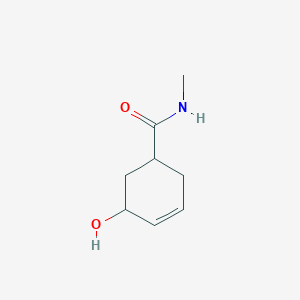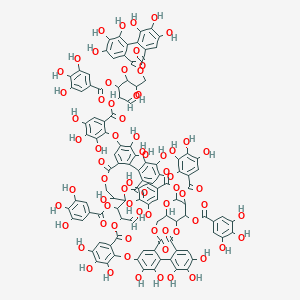
Woodfordin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Woodfordin D is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the diterpenoid family and is found in the bark of the tree species Erythrophleum fordii. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of Woodfordin D is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This inhibition leads to the death of the cancer cells, making it a promising candidate for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Woodfordin D has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Woodfordin D in lab experiments is that it is a natural compound, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, its ability to inhibit the growth of cancer cells makes it a valuable tool for cancer research. However, one of the limitations of using Woodfordin D in lab experiments is that it is difficult and expensive to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on Woodfordin D. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine the optimal dosage and administration method for Woodfordin D in cancer patients. Additionally, more research is needed to understand the mechanism of action of Woodfordin D and how it can be used to target specific types of cancer cells.
Another potential area of research is the use of Woodfordin D as an anti-inflammatory agent. Studies have shown that it has the potential to reduce inflammation, which could make it a valuable tool for treating inflammatory diseases such as arthritis.
Conclusion:
In conclusion, Woodfordin D is a natural compound that has shown promising results in preclinical studies for its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a valuable tool for scientific research. However, further studies are needed to understand its mechanism of action and to determine its potential use as a cancer treatment and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of Woodfordin D is a complex process that involves several steps. It begins with the extraction of the compound from the bark of the Erythrophleum fordii tree. The extracted material is then purified using various techniques, including chromatography and crystallization. The final product is a pure form of Woodfordin D that can be used for scientific research.
Aplicaciones Científicas De Investigación
Woodfordin D has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most significant areas of research has been its ability to inhibit the growth of cancer cells. Studies have shown that Woodfordin D can induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
137422-97-0 |
|---|---|
Nombre del producto |
Woodfordin D |
Fórmula molecular |
C109H76O70 |
Peso molecular |
2505.7 g/mol |
Nombre IUPAC |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11-formyl-4,5,6,14,21,22,25,26,30,31,32,46,47,48,51,52-hexadecahydroxy-9,17,35,43,55,61-hexaoxo-12,38,58-tris[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2 |
Clave InChI |
WBSYRVANNCZWSX-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
SMILES canónico |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Sinónimos |
woodfordin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



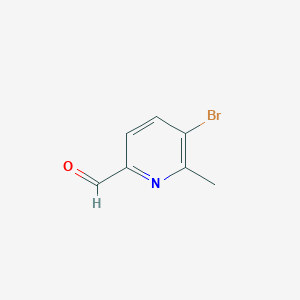
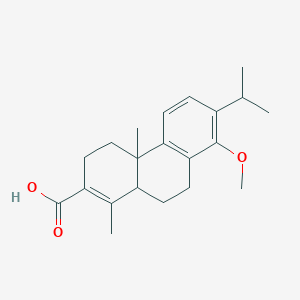
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
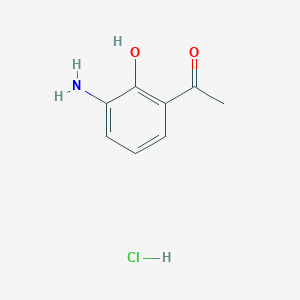
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
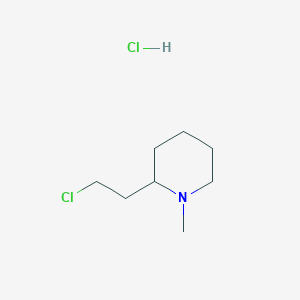
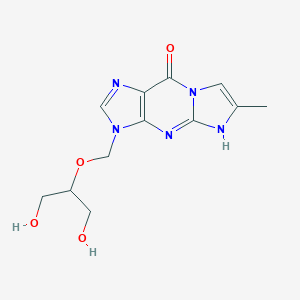
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
